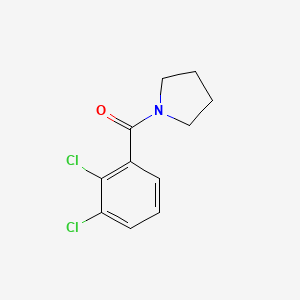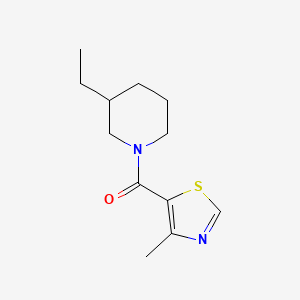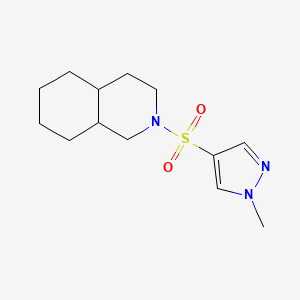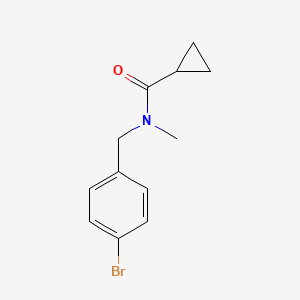
1-(2,3-Dichlorobenzoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorobenzoyl)pyrrolidine, also known as DCBP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in various fields, including medicine and biochemistry. In
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorobenzoyl)pyrrolidine is not fully understood, but it is believed to involve the formation of covalent adducts with its target molecules. In the case of DNA damage detection, 1-(2,3-Dichlorobenzoyl)pyrrolidine binds to damaged DNA through covalent adduct formation, resulting in a fluorescent signal. In the case of proteasome inhibition, 1-(2,3-Dichlorobenzoyl)pyrrolidine is believed to bind to the active site of the proteasome, preventing it from degrading its target proteins.
Biochemical and Physiological Effects:
1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. In addition to its ability to detect DNA damage and inhibit proteasome activity, 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,3-Dichlorobenzoyl)pyrrolidine in lab experiments is its specificity for its target molecules. 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to selectively bind to damaged DNA and inhibit proteasome activity, making it a valuable tool for studying these processes. However, one limitation of using 1-(2,3-Dichlorobenzoyl)pyrrolidine is its potential toxicity. 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,3-Dichlorobenzoyl)pyrrolidine. One area of research is the development of 1-(2,3-Dichlorobenzoyl)pyrrolidine analogs with improved properties, such as increased specificity or reduced toxicity. Another area of research is the application of 1-(2,3-Dichlorobenzoyl)pyrrolidine in the diagnosis and treatment of diseases such as cancer. 1-(2,3-Dichlorobenzoyl)pyrrolidine has shown promising results as a potential therapeutic target for cancer, and further research in this area could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 1-(2,3-Dichlorobenzoyl)pyrrolidine is a valuable tool for scientific research, with potential applications in various fields including biochemistry and medicine. Its unique properties, such as its ability to detect DNA damage and inhibit proteasome activity, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
1-(2,3-Dichlorobenzoyl)pyrrolidine can be synthesized using a variety of methods, including the reaction between 2,3-dichlorobenzoyl chloride and pyrrolidine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-(2,3-Dichlorobenzoyl)pyrrolidine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting DNA damage. 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to selectively bind to damaged DNA and emit a fluorescent signal, making it a valuable tool for studying DNA damage and repair mechanisms.
1-(2,3-Dichlorobenzoyl)pyrrolidine has also been studied for its potential use as an inhibitor of proteasome activity. Proteasomes are cellular structures that play a critical role in protein degradation and are involved in various cellular processes. 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to inhibit proteasome activity, making it a potential therapeutic target for diseases such as cancer.
properties
IUPAC Name |
(2,3-dichlorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAIYWZQMDSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorobenzoyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)






![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)

